N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in various fields of research and industry due to its unique and valuable properties. This compound, with the molecular formula C15H17NO3S and a molecular weight of 291
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications in pharmaceuticals and material science .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product stability .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its unique pharmacological properties. Additionally, in the industry, it is utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to modulate various biological pathways, including those involved in inflammation and cancer . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream signaling events that result in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide include other thiophene derivatives such as thiazolyl-thiophene and thienopyridine derivatives . These compounds share a common thiophene core but differ in their substituents and overall structure .
Uniqueness: What sets this compound apart is its unique combination of an ethoxyphenoxy group and a thiophene carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-18-12-5-7-13(8-6-12)19-10-9-16-15(17)14-4-3-11-20-14/h3-8,11H,2,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINBBBMECPPXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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